N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, halogen atoms, and sulfonyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of thiophene-2-carboxaldehyde with appropriate reagents to introduce the trifluoromethyl group.
Sulfonylation: The pyrimidine intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the phenol derivative: The sulfonylated pyrimidine is coupled with 5-chloro-2-hydroxyphenylamine under conditions that facilitate amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Pathways involved: May include pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]sulfonyl}propanamide
- N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(fluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide
Uniqueness
- Trifluoromethyl group : The presence of the trifluoromethyl group in N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C18H13ClF3N3O4S2 |
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Molecular Weight |
491.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide |
InChI |
InChI=1S/C18H13ClF3N3O4S2/c19-10-3-4-13(26)11(8-10)23-16(27)5-7-31(28,29)17-24-12(14-2-1-6-30-14)9-15(25-17)18(20,21)22/h1-4,6,8-9,26H,5,7H2,(H,23,27) |
InChI Key |
HPJCYQLYWDIHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Origin of Product |
United States |
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